2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide
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Overview
Description
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides under visible light-promoted conditions . The reaction is catalyzed by fac-Ir(ppy)3 at room temperature, yielding the desired isoquinoline derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and ability to produce high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Bromine in glacial acetic acid is used for bromination reactions.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant biological and pharmaceutical activities .
Scientific Research Applications
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure and diverse biological activities.
Isoquinoline: Another heterocyclic compound with significant medicinal and industrial applications.
N-benzyl isoquinoline-1,3,4-triones: Compounds with similar structural features and biological activities.
Uniqueness
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Properties
CAS No. |
81254-01-5 |
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Molecular Formula |
C21H27BrN2O2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[5-(diethylamino)pentan-2-yl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
InChI |
InChI=1S/C21H26N2O2.BrH/c1-4-22(5-2)14-8-9-15(3)23-20(24)17-12-6-10-16-11-7-13-18(19(16)17)21(23)25;/h6-7,10-13,15H,4-5,8-9,14H2,1-3H3;1H |
InChI Key |
MDJBSMXXGDPZEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br |
Origin of Product |
United States |
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